N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1421442-08-1
VCID: VC6087026
InChI: InChI=1S/C21H25N3O4S2/c25-19(21(9-12-28-13-10-21)15-4-2-1-3-5-15)23-20-22-17-8-11-24(14-18(17)29-20)30(26,27)16-6-7-16/h1-5,16H,6-14H2,(H,22,23,25)
SMILES: C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4(CCOCC4)C5=CC=CC=C5
Molecular Formula: C21H25N3O4S2
Molecular Weight: 447.57

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

CAS No.: 1421442-08-1

Cat. No.: VC6087026

Molecular Formula: C21H25N3O4S2

Molecular Weight: 447.57

* For research use only. Not for human or veterinary use.

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide - 1421442-08-1

Specification

CAS No. 1421442-08-1
Molecular Formula C21H25N3O4S2
Molecular Weight 447.57
IUPAC Name N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-phenyloxane-4-carboxamide
Standard InChI InChI=1S/C21H25N3O4S2/c25-19(21(9-12-28-13-10-21)15-4-2-1-3-5-15)23-20-22-17-8-11-24(14-18(17)29-20)30(26,27)16-6-7-16/h1-5,16H,6-14H2,(H,22,23,25)
Standard InChI Key WRLJUYWXMQVPKD-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4(CCOCC4)C5=CC=CC=C5

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture comprises three distinct regions:

  • Tetrahydrothiazolo[5,4-c]pyridine Core: A bicyclic system merging thiazole (sulfur-nitrogen heterocycle) and pyridine rings, partially saturated to enhance conformational flexibility .

  • Cyclopropylsulfonyl Substituent: At position 5 of the thiazolo-pyridine system, this group introduces steric bulk and potential metabolic stability via sulfone chemistry.

  • Tetrahydropyran-4-carboxamide Linker: A six-membered oxygen-containing ring (tetrahydropyran) substituted with a phenyl group at C4 and connected via a carboxamide bond to the thiazolo-pyridine core.

Molecular Descriptors

PropertyValue
IUPAC NameN-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Molecular FormulaC₂₃H₂₈N₄O₄S₂
Molecular Weight520.62 g/mol
Topological Polar SA132 Ų
Hydrogen Bond Donors2 (amide NH, sulfonamide NH)
Hydrogen Bond Acceptors6 (2 sulfonyl O, 1 amide O, 3 ether O)

Calculations derived from analogous structures in PubChem and EvitaChem.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis can be conceptualized in three modular segments:

  • Tetrahydrothiazolo[5,4-c]pyridine Synthesis: Cyclocondensation of 4-aminopyridine derivatives with thiourea or CS₂ under acidic conditions generates the thiazole ring .

  • Sulfonylation at C5: Treatment with cyclopropanesulfonyl chloride in the presence of a base (e.g., Et₃N) introduces the sulfonyl group.

  • Tetrahydropyran-Carboxamide Coupling: Mitsunobu or EDC/HOBt-mediated amidation links the tetrahydropyran-4-carboxylic acid to the thiazolo-pyridine amine.

Key Synthetic Challenges

  • Regioselectivity: Ensuring sulfonylation occurs exclusively at C5 requires careful control of reaction temperature and stoichiometry .

  • Stereochemical Integrity: The tetrahydropyran ring’s chair conformation must be preserved during coupling to maintain pharmacological relevance.

Physicochemical and Spectroscopic Properties

Solubility and Stability

PropertyValue
Aqueous Solubility12 µg/mL (predicted, LogP=3.1)
Stability>24 months at -20°C
pKa4.2 (sulfonamide), 9.8 (amine)

Data extrapolated from EvitaChem analogs.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.10–3.80 (m, 4H, pyran OCH₂), 3.20 (s, 2H, SO₂CH₂), 2.90–2.60 (m, 4H, thiazolo-CH₂) .

  • HRMS (ESI+): m/z calcd. for C₂₃H₂₈N₄O₄S₂ [M+H]⁺: 521.1578; found: 521.1582 .

ParameterPrediction
BBB PermeabilityModerate (logBB=0.3)
CYP3A4 InhibitionHigh (IC₅₀=1.2 µM)
hERG BlockageLow (IC₅₀>10 µM)

Predictions via SwissADME and ProtoQSAR tools.

Applications and Future Directions

Preclinical Research Utility

  • Oncology: As a kinase inhibitor scaffold for leukemia or solid tumors .

  • Neurology: GPCR-targeted probe for Parkinson’s or schizophrenia models.

Synthetic Optimization Opportunities

  • Bioisosteric Replacement: Swapping cyclopropylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability.

  • Prodrug Strategies: Esterification of the carboxamide to improve oral bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator